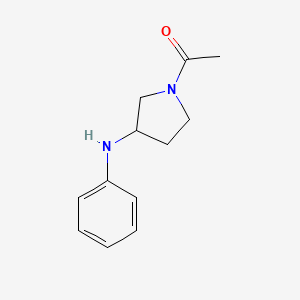
1-(3-Anilinopyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Anilinopyrrolidin-1-yl)ethanone is a chemical compound that features a pyrrolidine ring substituted with an aniline group and an ethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Anilinopyrrolidin-1-yl)ethanone typically involves the nucleophilic substitution reaction of 3-anilinopyrrolidine with ethanone derivatives. One common method includes the reaction of 3-anilinopyrrolidine with 2-bromo-1-ethanone under basic conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Anilinopyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Anilinopyrrolidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Anilinopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. For instance, docking studies have suggested that it may bind to the podophyllotoxin pocket of gamma tubulin, contributing to its anticancer activity . The compound’s effects are mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 1-(3-Anilinopyrrolidin-1-yl)ethanone.
Aniline derivatives: Compounds like 1-(3-Hydroxyphenyl)-2-[methyl(phenylmethyl)amino]ethanone hydrochloride exhibit similar functional groups.
Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and an aniline group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
1-(3-anilinopyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-10(15)14-8-7-12(9-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOSNBXJYDRLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7622886.png)
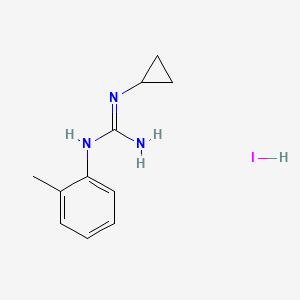
![2-methyl-6-phenyl-N-[(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7622900.png)
![1-[2-(3,4-Difluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7622914.png)
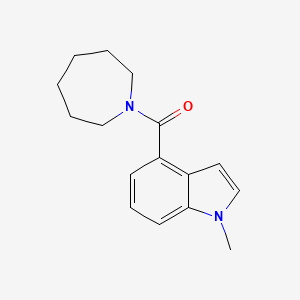
![1-[2-(3-Fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7622921.png)
![N-cyclohexyl-3-methyl-N-prop-2-ynyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7622931.png)
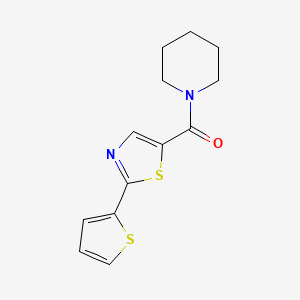
![4-[(5-Chlorothiophen-2-yl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazol-5-one](/img/structure/B7622939.png)
![1-[2-(3-Chloro-4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7622947.png)
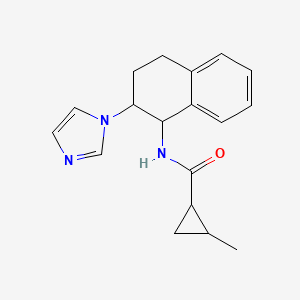
![N-cyclohexyl-N-prop-2-ynylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7622959.png)
![N-cyclohexyl-N-prop-2-ynylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7622966.png)
![[4-(2-hydroxycyclopentyl)piperazin-1-yl]-(1H-pyrrol-2-yl)methanone](/img/structure/B7622978.png)
